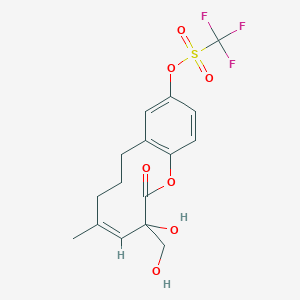
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-3-hydroxy-3-(hydroxyMethyl)-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-3-hydroxy-3-(hydroxyMethyl)-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester is a complex organic compound with a unique structure that combines elements of methanesulfonic acid and benzoxecin
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-3-hydroxy-3-(hydroxyMethyl)-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester typically involves multiple steps. The process begins with the preparation of the benzoxecin core, followed by the introduction of the trifluoromethanesulfonic acid ester group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-3-hydroxy-3-(hydroxyMethyl)-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the substituents involved.
科学研究应用
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-3-hydroxy-3-(hydroxyMethyl)-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and the study of reaction mechanisms.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique structural properties and potential biological activity.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and chemical manufacturing industries.
作用机制
The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-3-hydroxy-3-(hydroxyMethyl)-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes involved in metabolic pathways and signaling cascades.
相似化合物的比较
Similar Compounds
Methanesulfonic acid, 1,1,1-trifluoro-, 6-methyl-2-pyridinyl ester: This compound shares the trifluoromethanesulfonic acid ester group but has a different core structure.
Methanesulfonic acid, 1,1,1-trifluoro-, hydrazide: Another compound with the trifluoromethanesulfonic acid group, but with a hydrazide functional group.
Uniqueness
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-3-hydroxy-3-(hydroxyMethyl)-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester is unique due to its complex structure, which combines elements of methanesulfonic acid and benzoxecin. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
属性
分子式 |
C16H17F3O7S |
|---|---|
分子量 |
410.4 g/mol |
IUPAC 名称 |
[(4Z)-3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C16H17F3O7S/c1-10-3-2-4-11-7-12(26-27(23,24)16(17,18)19)5-6-13(11)25-14(21)15(22,8-10)9-20/h5-8,20,22H,2-4,9H2,1H3/b10-8- |
InChI 键 |
WHNWQCFCPJSVDL-NTMALXAHSA-N |
手性 SMILES |
C/C/1=C/C(C(=O)OC2=C(CCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F)(CO)O |
规范 SMILES |
CC1=CC(C(=O)OC2=C(CCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F)(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


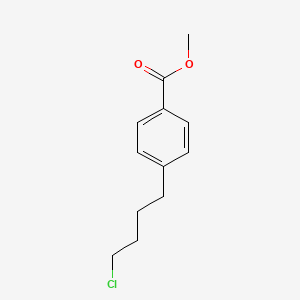
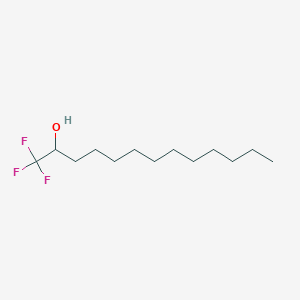

![(7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14130582.png)

![(1'S,2'S,3'S,10b'R)-3'-(2-chlorobenzoyl)-2'-(4-isopropoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14130597.png)
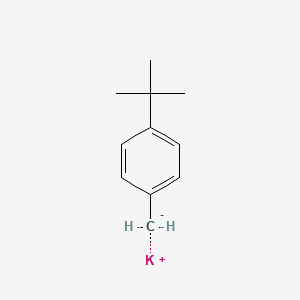
![N-(2-Fluorophenyl)-N-[4-(hydroxymethyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14130613.png)
![2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14130620.png)
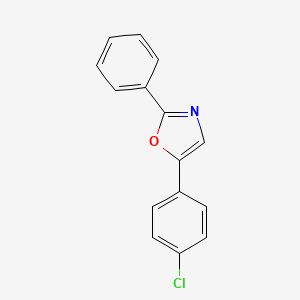
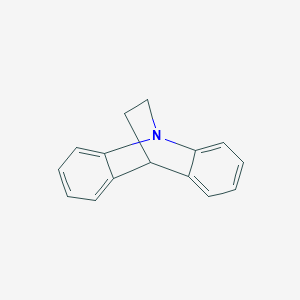
![N-(3,4-Dichlorophenyl)-3-[(3,5-difluorophenyl)methyl]-3,7-dihydro-7-oxo-6H-1,2,3-triazolo[4,5-d]pyrimidine-6-acetamide](/img/structure/B14130636.png)

![2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B14130662.png)
